Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- involves several steps. One common method includes the reaction of 3-piperidinopropanol with sodium hydride in an aprotic polar solvent, followed by further reaction with 3-(4-chlorophenyl) propyl mesylate . Another method involves the condensation reaction of piperidine and 1,3-dihalogen propane in a water-soluble polar aprotic solvent, followed by etherification with 3-(4-chlorophenyl) propyl alcohol .
Industrial Production Methods
For industrial production, the preparation method typically involves the use of readily available raw materials and straightforward reaction conditions. The process includes the reduction of 3-(4-chlorophenyl) propionic acid, esterification to form 3-(4-chlorophenyl) propyl methanesulfonate, and subsequent N-alkylation with piperidine . This method is particularly suitable for large-scale production due to its simplicity, safety, and high yield.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. It acts as an antagonist or inverse agonist at certain receptors, such as histamine H3 receptors . This interaction leads to increased histamine synthesis and release, which in turn affects various physiological processes, including sleep-wake regulation and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
Pyridine: Another heterocyclic amine with a six-membered ring, but with one nitrogen atom.
Quinoline: Contains a fused ring system with a benzene ring and a pyridine ring.
1,3,4-Thiadiazole: A five-membered ring with two nitrogen atoms and one sulfur atom.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
1,2,4-Triazole: A five-membered ring with three nitrogen atoms.
Uniqueness
Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- is unique due to its specific structural features and the presence of both a piperidine ring and a propynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
592521-47-6 |
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Molecular Formula |
C20H20ClN |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)-3-phenylprop-2-ynyl]piperidine |
InChI |
InChI=1S/C20H20ClN/c21-19-12-10-18(11-13-19)20(22-15-5-2-6-16-22)14-9-17-7-3-1-4-8-17/h1,3-4,7-8,10-13,20H,2,5-6,15-16H2 |
InChI Key |
YYRRCWUBKFHJII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C#CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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